2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Overview
Description
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is a heterocyclic organic compound . Its IUPAC name is (2Z,4E)-2-chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene . The molecular weight of this compound is 224.53 .
Molecular Structure Analysis
The molecular formula of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is C6H3ClF6 . Its InChI code is 1S/C6H3ClF6/c7-4(6(11,12)13)2-1-3-5(8,9)10/h1-3H/b3-1+,4-2- .Physical And Chemical Properties Analysis
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is a liquid at ambient temperature . It has a molecular weight of 224.53 .Scientific Research Applications
Reactions with Diazoalkanes
Research demonstrates the reactivity of polyfluorinated cyclohexadienones, compounds related to 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene, with diazoalkanes. For example, the reaction of 6-chloro-2,3,4,5,6-pentafluorocyclohexa-2,4-dienone with diazomethane yields diastereoisomers of a tetrahydrospiro[indazole-7,2′-oxirane], showcasing the compound's utility in synthesizing fluorinated cyclic compounds with potential applications in material science and pharmaceuticals (Kovtonyuk et al., 2000).
Hetero-Diels-Alder and Cheletropic Additions
Another study investigates the competitive reactions between hetero-Diels-Alder and cheletropic additions of sulfur dioxide to 2-substituted buta-1,3-dienes, showing the nuanced reactivity of dienes towards sulfur dioxide under different conditions, which could be leveraged in the synthesis of sulfur-containing organic compounds (Roversi & Vogel, 2002).
Oxidative Addition Reactions
The oxidative addition of trifluoroacetamide to alkenes and dienes, including studies on compounds structurally similar to 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene, offers insights into the formation of iodoamidation products and the cyclization processes. Such reactions are crucial for the synthesis of organofluorine compounds with potential applications in medicinal chemistry and materials science (Shainyan et al., 2015).
Photocycloaddition Reactions
The photocycloaddition reactions of certain dienones, akin to the chemical structure of interest, highlight the potential of these compounds in photochemical syntheses, providing pathways to complex cyclic structures that could have applications in developing photoresponsive materials (Margaretha et al., 2007).
Assembling Diazabicyclohexane Frameworks
Research on the reaction of trifluoromethanesulfonamide with dienes, such as 2,3-dimethylbuta-1,3-diene, in oxidative systems leads to the formation of diazabicyclohexane frameworks. This process illustrates the utility of fluorinated dienes in constructing nitrogen-containing bicyclic structures, potentially useful in organic synthesis and drug development (Moskalik et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2Z,4E)-2-chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6/c7-4(6(11,12)13)2-1-3-5(8,9)10/h1-3H/b3-1+,4-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCYCPLWJASEGY-TZFCGSKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C=C(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C=C(\C(F)(F)F)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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